![molecular formula C11H18N4O2S B4255042 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide](/img/structure/B4255042.png)
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
Vue d'ensemble
Description
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells.
Mécanisme D'action
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide works by inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking BTK activity, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been well-tolerated and has shown minimal toxicity. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, suggesting that it could be effective in the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to be effective in preclinical models of cancer, suggesting that it could be a promising candidate for clinical development. However, one limitation of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for the development of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One possibility is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, as well as its safety and efficacy in human clinical trials.
Conclusion:
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its specificity for BTK and favorable pharmacokinetic profile make it a promising candidate for clinical development. Further studies are needed to determine its safety and efficacy in human clinical trials, as well as its potential in combination with other anticancer agents and in the treatment of other diseases.
Applications De Recherche Scientifique
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
Propriétés
IUPAC Name |
3-(2-hydroxypropan-2-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,17)8-4-3-5-15(6-8)10(16)13-9-14-12-7-18-9/h7-8,17H,3-6H2,1-2H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBPUZSNPKDLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)C(=O)NC2=NN=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.